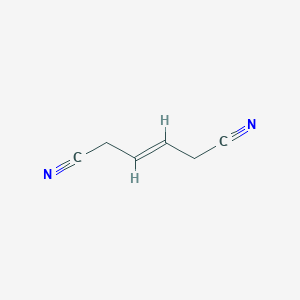
3-Trimethylsilylpropanoyl chloride
Overview
Description
3-Trimethylsilylpropanoyl chloride is a chemical compound that is widely used in scientific research. It is a derivative of propanoic acid and is commonly used in organic synthesis. The compound is a colorless liquid that is highly reactive and can be dangerous if not handled properly. In
Mechanism Of Action
The mechanism of action of 3-Trimethylsilylpropanoyl chloride involves the reaction of the compound with a nucleophile such as an alcohol, amine, or carboxylic acid. The reaction results in the formation of an ester, amide, or ketone depending on the nature of the nucleophile. The compound is highly reactive and can react with a wide range of nucleophiles.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 3-Trimethylsilylpropanoyl chloride. However, it is known that the compound is highly reactive and can cause skin irritation and respiratory problems if not handled properly. It is also toxic if ingested or inhaled and can cause serious health problems.
Advantages And Limitations For Lab Experiments
The advantages of using 3-Trimethylsilylpropanoyl chloride in lab experiments are its high reactivity and versatility. The compound can be used in a wide range of reactions and is highly useful in organic synthesis. The limitations of using the compound are its toxicity and the need for careful handling. The compound is highly reactive and can be dangerous if not handled properly.
Future Directions
There are several future directions for the use of 3-Trimethylsilylpropanoyl chloride in scientific research. One direction is the development of new synthetic methods using the compound as a reagent. Another direction is the use of the compound in the synthesis of new chiral building blocks and natural products. The compound can also be used in the preparation of new materials with unique properties. Overall, 3-Trimethylsilylpropanoyl chloride is a highly useful compound in scientific research and has many potential applications in the future.
Scientific Research Applications
3-Trimethylsilylpropanoyl chloride is widely used in scientific research as a reagent for organic synthesis. It is used in the synthesis of a variety of compounds such as esters, amides, and ketones. The compound is also used in the preparation of chiral building blocks and in the synthesis of natural products. It is a versatile reagent that can be used in a wide range of reactions and is highly useful in organic chemistry.
properties
CAS RN |
18187-31-0 |
|---|---|
Product Name |
3-Trimethylsilylpropanoyl chloride |
Molecular Formula |
C6H13ClOSi |
Molecular Weight |
164.7 g/mol |
IUPAC Name |
3-trimethylsilylpropanoyl chloride |
InChI |
InChI=1S/C6H13ClOSi/c1-9(2,3)5-4-6(7)8/h4-5H2,1-3H3 |
InChI Key |
JOLXPNFNBVPESL-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CCC(=O)Cl |
Canonical SMILES |
C[Si](C)(C)CCC(=O)Cl |
synonyms |
3-(Trimethylsilyl)propanoyl chloride |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

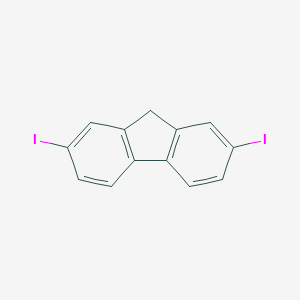
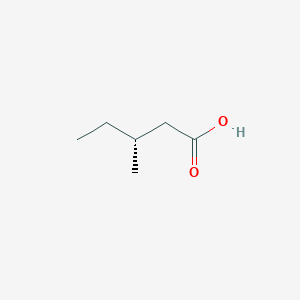
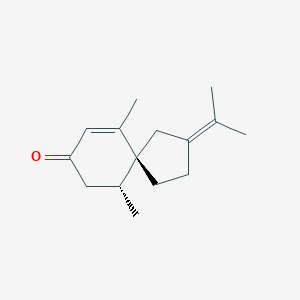
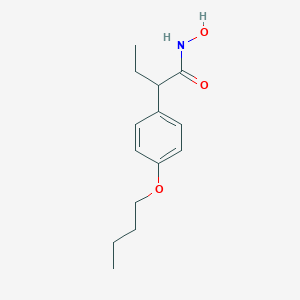
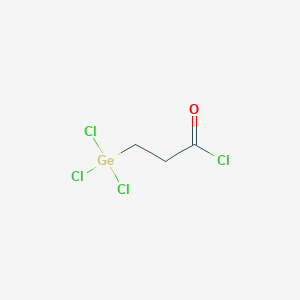
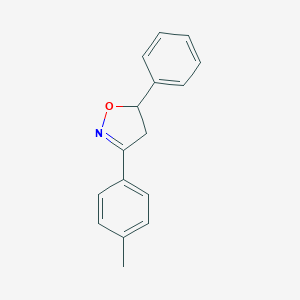
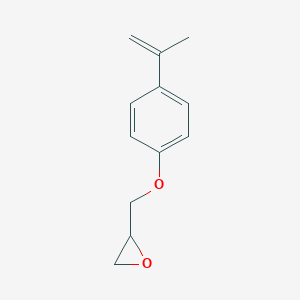
![4beta-(Isobutyryloxy)-3,4abeta,5beta-trimethyl-4,4a,5,6-tetrahydronaphtho[2,3-b]furan-9(7H)-one](/img/structure/B95142.png)
![1,2-Dimethyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborine](/img/structure/B95143.png)
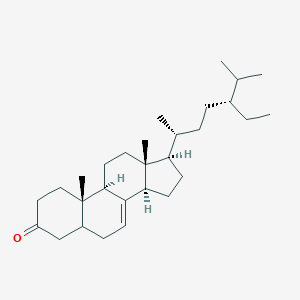
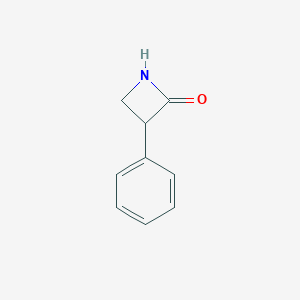
![1-Azabicyclo[1.1.0]butane](/img/structure/B95151.png)
![N,N-Diethylbenzo[c]cinnolin-4-amine](/img/structure/B95152.png)
